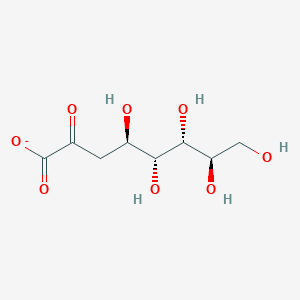

keto-3-deoxy-D-manno-octulosonate

Description

Properties

Molecular Formula |

C8H13O8- |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoate |

InChI |

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/p-1/t3-,5-,6-,7-/m1/s1 |

InChI Key |

KYQCXUMVJGMDNG-SHUUEZRQSA-M |

SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Role in Antibiotic Development

KDO is integral to the biosynthesis of LPS, which is essential for the structural integrity of bacterial membranes. The pathway involving keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) has emerged as a target for novel antibiotic development.

- Inhibitors of KdsB : Research has identified compounds such as Rose Bengal that inhibit KdsB activity. These inhibitors show promise in combating multi-drug resistant bacteria by targeting the KDO biosynthesis pathway, which is critical for the viability of many Gram-negative pathogens like Pseudomonas aeruginosa and Burkholderia pseudomallei . The competitive inhibition kinetics of Rose Bengal against KDO suggest potential for developing new antibiotics .

Enzymatic Synthesis

The enzymatic synthesis of KDO has been investigated to facilitate its production for research and therapeutic applications.

- Efficient Synthesis : Studies have demonstrated efficient enzymatic systems for synthesizing KDO from readily available starting materials. This process involves key enzymes such as KdsA and KdsB, which catalyze critical steps in the biosynthetic pathway . The ability to produce KDO enzymatically enhances its availability for further research into its biological roles and potential therapeutic applications.

Structural Studies and Metabolic Pathways

Understanding the structure and function of enzymes involved in KDO metabolism is vital for elucidating its biological significance.

- Enzyme Characterization : Structural studies of enzymes like 2-keto-3-deoxy-D-manno-octulosonate-8-phosphate synthase (KDO8Ps) reveal their roles in LPS biosynthesis. These studies provide insights into enzyme mechanisms and potential targets for drug design . For instance, the crystal structure of KDO8Ps has been characterized, showing a typical α/β TIM-barrel structure that is essential for its catalytic activity .

Case Studies

Several case studies highlight the applications of this compound in research:

Chemical Reactions Analysis

Enzymatic Reactions

Keto-3-deoxy-D-manno-octulosonate participates in several key enzymatic reactions, primarily involving its conversion to other biochemical forms necessary for bacterial metabolism and structure.

2.1.1 Cytidylyltransferase Reaction

One of the primary reactions involving this compound is catalyzed by the enzyme 3-deoxy-D-manno-octulosonate cytidylyltransferase (EC 2.7.7.38). The reaction can be summarized as follows:

This reaction activates KDO for incorporation into lipopolysaccharides, which are crucial components of the Gram-negative bacterial cell envelope .

2.1.2 KDO8P Synthase Reaction

Another important reaction is catalyzed by KDO8P synthase (EC 2.5.1.55), which synthesizes KDO8P from phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P):

This reaction is vital for producing KDO8P, the phosphorylated precursor of this compound, which plays a role in lipopolysaccharide biosynthesis .

Aldolase Reaction

The enzyme 3-deoxy-D-manno-octulosonate aldolase (EC 4.1.2.23) catalyzes the cleavage of this compound into pyruvate and D-arabinose:

This reaction highlights the versatility of this compound as both a reactant and a product in various metabolic pathways .

Structural Insights

Recent structural studies have provided insights into the catalytic mechanisms of enzymes that interact with this compound. For instance, KDO8P synthase has been shown to utilize a syn addition mechanism involving water during substrate binding, leading to the formation of stable intermediates .

Inhibition Studies

Inhibitory studies have identified potential compounds that can disrupt the biosynthesis of this compound, providing avenues for antibiotic development against Gram-negative bacteria . For example, Rose Bengal has been shown to inhibit KdsB, a critical enzyme in KDO biosynthesis, with promising IC50 values.

Yields from Synthetic Pathways

| Methodology | Yield (%) |

|---|---|

| One-Pot Multienzyme System | 72 |

Comparison with Similar Compounds

KDN (2-Keto-3-deoxy-D-glycero-D-galactonononic acid)

- Structure: KDN is a 9-carbon ululosonic acid (nononic acid) with a D-galacto configuration, differing from Kdo in chain length and stereochemistry .

- Functional Role : While Kdo is specific to LPS, KDN is found in glycoproteins and polysaccharides of pathogens like Klebsiella and Salmonella, contributing to virulence .

- Key Difference : The extended carbon chain (C9 vs. C8) and galacto configuration alter enzyme recognition and metabolic pathways.

3,8-Dideoxy-8-oxo-α-D-manno-octulosonate

Phosphorylated Derivatives (e.g., 3-Deoxy-D-arabino-heptulopyranuronate 7-phosphate)

- Structure: A 7-carbon (heptulopyranuronate) derivative with a D-arabino configuration and a phosphate group at C7 .

- Functional Role: Serves as a precursor in the shikimate pathway for aromatic amino acid biosynthesis, diverging from Kdo’s role in LPS .

Glycosylated Kdo Derivatives (e.g., Heptosyl-2-keto-3-deoxyoctonate)

- Structure: Kdo modified with a heptopyranosyl group (C15H24O14), forming branched glycans .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Interactions

Research Findings

- Kdo in LPS Biosynthesis: The enzyme KDO8P synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and arabinose 5-phosphate to form KDO8P, a committed step in LPS synthesis .

- Structural Insights: Crystal structures of CKS bound to Kdo reveal the β-pyranose form of Kdo in a (5)C₂ chair conformation, critical for inhibitor design .

- Synthetic Applications: Coupling Kdo with trimethyl[(1-phenylvinyl)oxy]silane yields α/β anomers (e.g., 17α/17β), enabling stereochemical studies .

Preparation Methods

Catalytic Mechanism of KDO-8-Phosphate Synthase (KdsA)

KDO biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and arabinose 5-phosphate (A5P) catalyzed by KdsA, yielding 2-keto-3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P). The P. aeruginosa KdsA enzyme adopts a TIM-barrel structure with a tetrameric configuration, as resolved by X-ray crystallography at 1.8 Å resolution. The active site coordinates PEP and A5P through conserved residues, including Lys175 and His211, which stabilize the enolate intermediate during aldol condensation. Reaction conditions optimized for P. aeruginosa KdsA include:

-

Substrate concentrations : 1 mM PEP and 1 mM A5P

-

Buffer : 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

The kinetic parameters for KdsA from Burkholderia pseudomallei show a Kₘ of 0.12 mM for PEP and 0.08 mM for A5P, with a catalytic efficiency (kₐₜ/Kₘ) of 4.2 × 10⁴ M⁻¹s⁻¹.

Dephosphorylation of KDO8P to KDO

KDO8P phosphatase (YrbI) hydrolyzes the phosphate group from KDO8P to yield KDO. In Escherichia coli, YrbI operates optimally at pH 6.5–7.0 and 30°C, with a Kₘ of 0.2 mM for KDO8P. Purification protocols for YrbI typically involve anion-exchange chromatography followed by size-exclusion chromatography, achieving >95% purity.

Recombinant Production of KDO Biosynthesis Enzymes

Expression and Purification of KdsA

The P. aeruginosa KdsA gene (PA4992) is cloned into E. coli BL21(DE3) using a pET-28a vector with an N-terminal His₆ tag. Key steps include:

-

Fermentation : Cells are grown in 2xYT medium at 37°C to OD₆₀₀ = 0.6, induced with 0.5 mM IPTG, and harvested after 16–18 hours at 17°C.

-

Lysis and purification : Cells are lysed via high-pressure homogenization, and the protein is purified using Ni-NTA affinity chromatography (elution with 250 mM imidazole).

-

Crystallization : KdsA is crystallized at 293 K using sitting-drop vapor diffusion with 0.2 M calcium acetate, 0.1 M sodium cacodylate (pH 6.5), and 18% PEG 8000.

Typical yields reach 60 mg of pure KdsA per liter of culture.

Expression of KDO Cytidylyltransferase (KdsB)

KdsB, which converts KDO to CMP-KDO, is expressed in E. coli BL21(DE3) under similar conditions. The purified enzyme exhibits a Kₘ of 0.25 mM for KDO and 0.1 mM for CTP, with activity assays performed in 100 mM glycine-NaOH (pH 10), 5 mM MgCl₂, and 1 mM substrates.

Analytical Methods for KDO Quantification

Malachite Green-Eikonogen (MG/EK) Assay System

This dual assay quantifies inorganic phosphate (Pi) and pyrophosphate (PPi) in KDO biosynthesis reactions:

-

PPi detection : 40 μL of reaction mixture is treated with ammonium molybdate and eikonogen reagent, incubated at 37°C for 10 minutes, and measured at 595 nm.

-

Pi detection : A 25 μL aliquot is analyzed using malachite green reagent (absorbance at 660 nm).

The assay’s linear range is 0–100 μM for PPi and 0–50 μM for Pi, with a detection limit of 1 μM.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) separates KDO from reaction mixtures. Mobile phases include 10 mM ammonium acetate (pH 5.0) and 5% acetonitrile, with detection at 210 nm. Retention times for KDO and CMP-KDO are 8.2 and 12.7 minutes, respectively.

Optimization of KDO Production

Substrate and Cofactor Optimization

Maximizing KDO yields requires:

Inhibitor Studies for Process Control

Rose Bengal (4,5,6,7-tetrachloro-2′,4′,5′,7′-tetraiodofluorescein) inhibits KdsB competitively against KDO (Kᵢ = 14.7 μM) and non-competitively against CTP. Pre-incubating KdsB with 20 μM Rose Bengal reduces CMP-KDO production by 85%.

Large-Scale Fermentation and Downstream Processing

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of KDO, and how are they experimentally validated?

KDO biosynthesis begins with 3-deoxy-D-manno-octulosonate-8-phosphate synthase (KDO8PS), which catalyzes the aldol condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP) to form KDO 8-phosphate . Validation involves:

- Enzyme assays : Monitoring PEP consumption via UV spectrophotometry (λ = 232 nm) or quantifying phosphate release .

- Isotopic labeling : Using - or -labeled PEP to track reaction intermediates and confirm stereochemical outcomes .

- Structural studies : X-ray crystallography (e.g., PDB entries) and NMR to resolve active-site residues critical for catalysis .

Q. What methodologies are employed to determine the structural conformation of KDO and its derivatives?

- X-ray crystallography : Resolves atomic-level details of KDO8PS complexes (e.g., with PEP or A5P) using synchrotron radiation and software like CNS or PHENIX .

- NMR spectroscopy : - HSQC experiments map sugar ring conformations and anomeric configurations in solution .

- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weights of synthetic KDO analogs .

Q. How do chemical and enzymatic synthesis strategies for KDO differ in yield and scalability?

- Chemical synthesis :

- Semi-synthesis : Starts with D-glucose derivatives, employing regioselective oxidation (e.g., TEMPO/NaClO) and stereocontrolled aldol reactions. Yields range from 15–30% due to multi-step protections .

- Full synthesis : Uses chiral auxiliaries (e.g., Evans’ oxazolidinones) for stereochemical control but requires costly catalysts (e.g., Pd/C for deprotection) .

Advanced Research Questions

Q. How can isotopic labeling experiments resolve mechanistic ambiguities in KDO8PS-catalyzed reactions?

- Dual-labeling studies : Co-incubating -PEP and -A5P reveals whether proton abstraction occurs before or after aldol condensation. For example, retention in KDO8P supports a retro-aldol mechanism .

- Kinetic isotope effects (KIEs) : Comparing for - vs. -PEP identifies rate-limiting steps (e.g., C–C bond formation) .

Q. What experimental strategies address contradictions in structural data for KDO-containing lipopolysaccharides (LPS)?

- Hybrid approaches : Combining cryo-EM (for LPS outer membrane organization) with solid-state NMR (for glycan mobility) resolves discrepancies between crystallographic and solution-phase models .

- Mutagenesis : Substituting key residues (e.g., KDO8PS His202Ala) disrupts metal ion binding, validating crystallographic predictions of Mg dependency .

Q. How can factorial design optimize KDO production in engineered bacterial strains?

- Variables : pH (6.0–8.0), temperature (20–37°C), and inducer concentration (0.1–1.0 mM IPTG).

- Response surface methodology (RSM) : A central composite design identifies optimal conditions (e.g., pH 7.2, 28°C, 0.5 mM IPTG), increasing titers by 3.2-fold .

- Metabolic flux analysis : -metabolic tracing quantifies carbon partitioning toward PEP/A5P pools, minimizing byproduct formation .

Methodological Considerations

- Data interpretation : Always cross-validate isotopic labeling results with independent techniques (e.g., LC-MS and enzyme kinetics) to avoid false mechanistic conclusions .

- Structural conflicts : Prioritize high-resolution (<2.0 Å) crystallographic data and use molecular dynamics simulations to account for flexible regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.